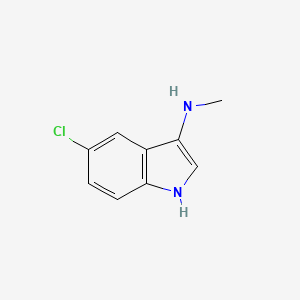![molecular formula C38H38N4O6S2 B12454697 N,N'-bis{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12454697.png)
N,N'-bis{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfamoylphenyl groups attached to a benzene-1,4-dicarboxamide core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with 4-aminophenylbenzene-1,4-dicarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism by which N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target proteins. The benzene-1,4-dicarboxamide core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: A related compound with amino groups instead of sulfamoyl groups.
1,4-Bis(trimethylsilyl)benzene: Another compound with a benzene core, but with trimethylsilyl groups instead of sulfamoyl groups.
Uniqueness
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE is unique due to its combination of sulfamoyl and benzene-1,4-dicarboxamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for applications requiring stability, functional versatility, and specific interactions with biological targets .
Properties
Molecular Formula |
C38H38N4O6S2 |
|---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
1-N,4-N-bis[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C38H38N4O6S2/c1-23-19-25(3)35(26(4)20-23)41-49(45,46)33-15-11-31(12-16-33)39-37(43)29-7-9-30(10-8-29)38(44)40-32-13-17-34(18-14-32)50(47,48)42-36-27(5)21-24(2)22-28(36)6/h7-22,41-42H,1-6H3,(H,39,43)(H,40,44) |
InChI Key |
XVUFNFFMRRPCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)
![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)
![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)


![Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate](/img/structure/B12454663.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12454689.png)
![2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B12454694.png)
